molecular formula C8H16ClNO B2577017 3-Hydroxymethylquinuclidine CAS No. 5176-22-7

3-Hydroxymethylquinuclidine

Cat. No.: B2577017
CAS No.: 5176-22-7
M. Wt: 177.67
InChI Key: NMEVUMYCORKZHD-UHFFFAOYSA-N
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Description

3-Hydroxymethylquinuclidine is a quinuclidine derivative known for its potential applications in medicinal chemistry. It is a bicyclic amine with a hydroxymethyl group attached to the third carbon of the quinuclidine ring. This compound has garnered interest due to its role as a nicotinic receptor ligand, which makes it a valuable candidate for research in neuropharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethylquinuclidine typically involves the conversion of 3-quinuclidinone to 3-methoxymethyl-3-quinuclidinol, followed by deprotection to yield the desired compound . One common method includes the reaction of 3-quinuclidinol with triphenylphosphine and 3-hydroxypyridine in anhydrous tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxymethylquinuclidine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a quinuclidine derivative with a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Methyl-substituted quinuclidine derivatives.

    Substitution: Various substituted quinuclidine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

3-Hydroxymethylquinuclidine is a derivative of quinuclidine, characterized by a hydroxymethyl group at the 3-position. The synthesis of this compound can be achieved through various methods, including ether and carbamate formations, which serve as precursors for further modifications aimed at enhancing biological activity.

Chemistry

  • Building Block : 3-HMQ is utilized as a building block for synthesizing more complex molecules. Its derivatives are explored for their potential use in pharmaceuticals and agrochemicals.

Biology

  • Receptor Interactions : The compound is studied for its interactions with nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors. These interactions are crucial for modulating neurotransmission, with implications in cognitive enhancement and neuroprotection .

Medicine

  • Neurological Disorders : Research indicates that 3-HMQ may have therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia. It has been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .
  • Respiratory Disorders : Due to its antimuscarinic properties, 3-HMQ could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma by reducing bronchial hyperreactivity.
  • Gastrointestinal Disorders : The compound's action on muscarinic receptors can alleviate symptoms related to gastrointestinal disorders by modulating gut motility.

3-HMQ exhibits notable biological activities primarily through its interaction with nicotinic and muscarinic receptors:

  • Nicotinic Receptors : Research shows that 3-HMQ can act as a ligand for nAChRs, influencing cognitive processes and neuroprotection.
  • Muscarinic Receptors : It has high affinity for muscarinic M3 receptors, involved in various physiological responses such as smooth muscle contraction and glandular secretion.

Therapeutic Applications

The pharmacological profile of 3-HMQ suggests several therapeutic applications:

Application AreaPotential Benefits
Neurological DisordersEnhances cognitive function; potential treatment for Alzheimer’s disease
Respiratory DisordersReduces bronchial hyperreactivity; potential treatment for asthma and COPD
Gastrointestinal DisordersModulates gut motility; alleviates symptoms of irritable bowel syndrome

Antidotal Activity

A study investigating quinuclidin-3-ol oximes demonstrated that compounds related to 3-HMQ possess antidotal properties against organophosphate poisoning. This highlights their potential utility in emergency medicine settings.

Antimicrobial Agents

Research has shown that quinuclidine-based compounds exhibit significant antimicrobial activity against both gram-positive and gram-negative bacterial strains. For instance, certain derivatives displayed MIC values ranging from 0.25 to 4.00 μg/mL against multidrug-resistant pathogens like Pseudomonas aeruginosa.

Research Findings Table

Study ReferenceFindings
Quinuclidine-based oximes showed broad-spectrum antimicrobial activity against various bacterial strains.
Quinuclidinium carbamates demonstrated potential as CNS-active drugs, particularly for Alzheimer's disease treatment.
Compounds inhibited human AChE and BChE, indicating their potential as cholinesterase inhibitors.

Mechanism of Action

3-Hydroxymethylquinuclidine acts as a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype . It binds to these receptors, inducing a conformational change that leads to the opening of ion channels and subsequent neurotransmitter release. This mechanism is crucial for its potential therapeutic effects in modulating cholinergic neurotransmission.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxymethylquinuclidine is unique due to its specific interaction with nicotinic receptors and its potential as a partial agonist. This sets it apart from other quinuclidine derivatives, which may have different functional groups and receptor affinities.

Biological Activity

3-Hydroxymethylquinuclidine (3-HMQ) is a compound of significant interest due to its potential pharmacological applications, particularly in the context of cholinergic systems and muscarinic receptor modulation. This article explores the biological activity of 3-HMQ, focusing on its synthesis, receptor interactions, and therapeutic implications.

Chemical Structure and Synthesis

3-HMQ is a derivative of quinuclidine, characterized by the presence of a hydroxymethyl group at the 3-position. The synthesis of 3-HMQ and its derivatives has been documented through various methods, including ether and carbamate formations which serve as precursors for further modifications aimed at enhancing biological activity .

Biological Activity Overview

3-HMQ exhibits notable biological activities primarily through its interaction with nicotinic and muscarinic receptors. Its role as a ligand for these receptors has been extensively studied, revealing its potential as a therapeutic agent for several conditions.

Receptor Interaction

  • Nicotinic Receptors : Research indicates that 3-HMQ and its derivatives can act as ligands for nicotinic acetylcholine receptors (nAChRs). This interaction is crucial for modulating neurotransmission and has implications in cognitive enhancement and neuroprotection .
  • Muscarinic Receptors : 3-HMQ shows high affinity for muscarinic M3 receptors, which are involved in various physiological responses including smooth muscle contraction and glandular secretion. This receptor subtype is particularly relevant in treating respiratory disorders, gastrointestinal issues, and urological conditions .

Therapeutic Applications

The pharmacological profile of 3-HMQ suggests several therapeutic applications:

  • Respiratory Disorders : Due to its antimuscarinic properties, 3-HMQ may be beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma by reducing bronchial hyperreactivity .
  • Neurological Disorders : Its ability to modulate cholinergic activity positions it as a candidate for treating cognitive impairments associated with Alzheimer's disease. Studies have shown that quinuclidine derivatives can inhibit acetylcholinesterase (AChE), enhancing acetylcholine levels in the brain .
  • Gastrointestinal Disorders : The compound's action on muscarinic receptors can also alleviate symptoms related to irritable bowel syndrome and other gastrointestinal disorders by modulating gut motility .

Case Study: Antidotal Activity

A study investigating quinuclidin-3-ol oximes demonstrated that compounds related to 3-HMQ possess antidotal properties against organophosphate poisoning, showcasing their potential in emergency medicine . These findings highlight the versatility of 3-HMQ derivatives in both therapeutic and acute care settings.

Research Findings Table

StudyFocusFindings
Canney et al. (2016)Synthesis of Nicotinic LigandsIdentified 3-HMQ as a precursor with significant binding affinity to nAChRs .
PMC6236374Muscarinic Receptor ActivityConfirmed high affinity for M3 receptors; potential applications in treating respiratory disorders .
PMC8003920CNS ActivityDemonstrated ability to cross the blood-brain barrier; potential for Alzheimer’s treatment through AChE inhibition .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAWHSHTXVVCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902772
Record name NoName_3326
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5176-22-7
Record name {1-azabicyclo[2.2.2]octan-3-yl}methanol
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

90 g (2.37 mole) of lithium aluminum hydride in 200 ml of diethyl ether were slowly added with stirring to a solution of 231 g (1.37 mole) of methyl quinuclidine-3-carboxylate of Example 4 in 1,000 ml of diethyl ether. Reflux was continued for 3 hours and the excess lithium alanate was carefully decomposed with 500 ml of water with proper cooling. The reaction mixture was filtered and after separation of the phases, the ether phase was dried over magnesium sulfate. Thereafter, the ether was distilled off to obtain 116 g (0.82 mole) of quinuclidine-3-methanol (60% yield) as a colorless oil.
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90 g
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200 mL
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231 g
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500 mL
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